1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine

説明

PS(16:0/18:2(9Z,12Z)) is a phosphatidyl-L-serine.

生物活性

1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-glycero-3-phosphoserine (often referred to as a phospholipid) is a complex lipid that plays significant roles in biological membranes and cellular signaling. This compound is notable for its unique fatty acid composition, which includes a saturated hexadecanoic acid and an unsaturated octadecadienoic acid, contributing to its functional properties in various biological contexts.

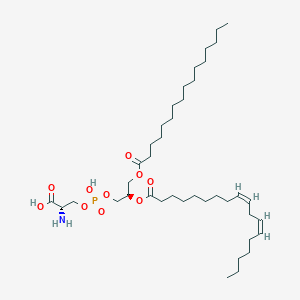

Chemical Structure

The chemical structure of this compound is represented as follows:

This structure contains a glycerol backbone, two fatty acid chains, and a phosphoserine head group, which influences its interaction with biological membranes.

Biological Functions

This compound exhibits several critical biological activities:

- Membrane Structure and Fluidity : This phospholipid contributes to the structural integrity and fluidity of cellular membranes. The presence of both saturated and unsaturated fatty acids allows for flexibility in membrane dynamics, essential for cellular function.

- Cell Signaling : Phospholipids are precursors to bioactive molecules. Specifically, they can be hydrolyzed to release fatty acids and other signaling molecules that participate in various signaling pathways, including inflammation and cell proliferation.

- Role in Apoptosis : Some studies suggest that certain phospholipids can influence apoptotic pathways. The specific arrangement of fatty acids may modulate the susceptibility of cells to apoptosis, particularly in cancer research.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Research has indicated that similar phospholipids exhibit bactericidal properties against pathogens such as Staphylococcus aureus. The mechanism involves disrupting bacterial membrane integrity, leading to cell death .

- Inflammatory Response Modulation : Studies have shown that certain phospholipids can modulate inflammatory responses by influencing cytokine release and immune cell activation .

- Metabolic Effects : Investigations into lipid metabolism have revealed that this compound may play a role in regulating metabolic pathways related to fatty acid oxidation and energy production .

Case Studies

Several case studies provide insights into the biological activity of this phospholipid:

- Case Study 1 : A study demonstrated that the incorporation of this phospholipid into liposomal formulations enhanced the delivery of anti-cancer drugs in vitro, suggesting its potential use as a drug delivery system .

- Case Study 2 : Another investigation focused on the effects of dietary intake of phospholipids similar to this compound on cardiovascular health. Results indicated improved lipid profiles and reduced inflammation markers in subjects consuming these lipids regularly .

Data Table

The following table summarizes key properties and findings related to this compound:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₃₅NO₇P |

| Role in Membrane | Maintains fluidity and integrity |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Inflammatory Modulation | Influences cytokine profiles |

| Potential Drug Delivery System | Enhances efficacy of anti-cancer therapies |

科学的研究の応用

Biological Significance

- Cell Membrane Dynamics :

- Lipid Rafts :

Applications in Drug Delivery

- Nanoparticle Formulation :

- Targeted Therapy :

Research Case Studies

特性

IUPAC Name |

(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74NO10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47)/b13-11-,18-17-/t36-,37+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNVQERQNSXHHO-AOGDOVIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PS(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91178-24-4 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091178244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G518K33DHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。